1-(4-Bromo-3,5-dimethoxyphenyl)propan-1-one

Vue d'ensemble

Description

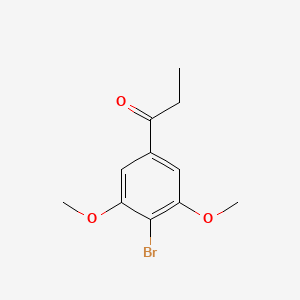

1-(4-Bromo-3,5-dimethoxyphenyl)propan-1-one is an organic compound characterized by the presence of a bromine atom and two methoxy groups attached to a phenyl ring, along with a propanone group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-(4-Bromo-3,5-dimethoxyphenyl)propan-1-one can be synthesized through several methods. One common approach involves the bromination of 3,5-dimethoxyacetophenone followed by a Friedel-Crafts acylation reaction. The reaction typically employs bromine or a brominating agent in the presence of a catalyst such as aluminum chloride.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Analyse Des Réactions Chimiques

Types of Reactions: 1-(4-Bromo-3,5-dimethoxyphenyl)propan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like sodium methoxide or potassium cyanide can facilitate substitution reactions.

Major Products:

Oxidation: Formation of 4-bromo-3,5-dimethoxybenzoic acid.

Reduction: Formation of 1-(4-bromo-3,5-dimethoxyphenyl)propan-1-ol.

Substitution: Formation of 1-(4-methoxy-3,5-dimethoxyphenyl)propan-1-one.

Applications De Recherche Scientifique

Synthesis and Derivatives

The synthesis of 1-(4-Bromo-3,5-dimethoxyphenyl)propan-1-one typically involves the bromination of 3,5-dimethoxyacetophenone followed by a propanoylation reaction. Various synthetic routes have been explored to optimize yield and purity for research applications.

Medicinal Chemistry

This compound has been studied for its potential therapeutic effects, particularly in the realm of psychoactive substances. Its structural similarity to other known psychoactive compounds suggests it may interact with neurotransmitter systems.

Neuropharmacology

Studies have shown that this compound exhibits hallucinogenic properties similar to other compounds in its class. Animal studies have demonstrated significant behavioral changes at low doses, indicating its potential for further exploration in neuropharmacological contexts.

Case Studies

One notable study documented the effects of this compound on rodent models, revealing dose-dependent increases in locomotor activity and altered sensory perception at doses as low as 0.01 mg/kg.

Structure-Activity Relationship Studies

Research into the structure-activity relationships (SAR) of derivatives has provided insights into how modifications to the bromine and methoxy groups affect biological activity. For example, substitution patterns on the aromatic ring significantly influence receptor binding affinity and agonist potency.

Mécanisme D'action

The mechanism of action of 1-(4-Bromo-3,5-dimethoxyphenyl)propan-1-one involves its interaction with specific molecular targets. The bromine and methoxy groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to various biochemical effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparaison Avec Des Composés Similaires

- 1-(4-Hydroxy-3,5-dimethoxyphenyl)propan-1-one

- 1-(4-Methoxy-3,5-dimethoxyphenyl)propan-1-one

- 1-(4-Bromo-2,5-dimethoxyphenyl)propan-1-one

Uniqueness: 1-(4-Bromo-3,5-dimethoxyphenyl)propan-1-one is unique due to the presence of both bromine and methoxy groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various synthetic and research applications, distinguishing it from other similar compounds.

Activité Biologique

1-(4-Bromo-3,5-dimethoxyphenyl)propan-1-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its pharmacological effects, structure-activity relationships, and relevant case studies.

Chemical Structure

The compound is characterized by the following structure:

This structure features a brominated phenyl ring with two methoxy groups and a propanone moiety, which contribute to its biological properties.

1. PDE10A Inhibition

Research indicates that compounds with similar structures can act as inhibitors of phosphodiesterase 10A (PDE10A). By inhibiting PDE10A, levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) increase within neurons, enhancing neuronal function. This mechanism suggests potential therapeutic applications in treating neurological disorders such as schizophrenia and movement disorders .

2. Serotonin Receptor Agonism

Studies have shown that analogs of this compound exhibit selective agonist activity at serotonin receptors, particularly the 5-HT2A receptor. The presence of the 4-bromo and methoxy substituents significantly influences agonist potency. For instance, removal of these groups drastically reduces receptor activity .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

| Substituent | Effect on Activity |

|---|---|

| 4-Bromo | Increases potency at 5-HT2A receptor |

| Methoxy Groups (3,5) | Essential for maintaining activity |

| Propanone Moiety | Contributes to overall stability |

Research demonstrates that modifications to the bromine and methoxy groups lead to significant variations in biological activity, emphasizing their importance in drug design .

Case Studies

Several studies have investigated the effects of compounds related to this compound:

- PDE10A Inhibitor Study : A study demonstrated that a compound similar in structure significantly reduced hyperactivity in animal models when administered at specific dosages. The results indicated a dose-dependent response in reducing conditioned avoidance behavior .

- Serotonin Activity Assessment : Another study evaluated various derivatives for their agonistic effects on serotonin receptors. The findings revealed that compounds with a bromine substitution exhibited enhanced selectivity and efficacy compared to their unbrominated counterparts .

Propriétés

IUPAC Name |

1-(4-bromo-3,5-dimethoxyphenyl)propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO3/c1-4-8(13)7-5-9(14-2)11(12)10(6-7)15-3/h5-6H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKJQLJSJIRADGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CC(=C(C(=C1)OC)Br)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.